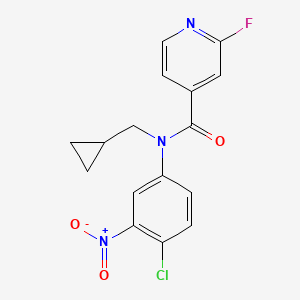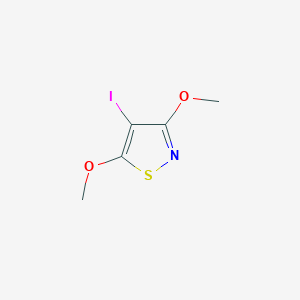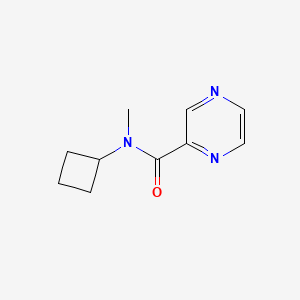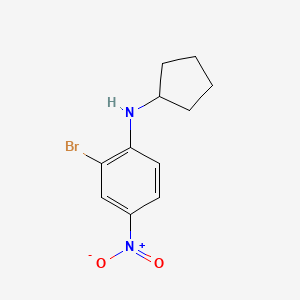![molecular formula C24H24N4OS B2355289 4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 899964-79-5](/img/structure/B2355289.png)
4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
VEGFR-2 Inhibition for Cancer Treatment
Substituted benzamides, similar to the compound of interest, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds exhibit significant in vivo efficacy in human lung and colon carcinoma xenograft models, highlighting their potential in cancer therapy (Borzilleri et al., 2006).
Antimicrobial Activity
Research has demonstrated the effectiveness of compounds with structural similarities to the one in exhibiting antimicrobial activities. These include the ability to combat various bacterial and fungal species, suggesting potential for the development of new antimicrobial agents (Abdel‐Aziz et al., 2008).
Antitumor and Antioxidant Properties
Compounds related to "4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide" have shown promising antitumor activity against liver and breast cell lines and notable antioxidant activity. This indicates their potential use in cancer treatment and as protective agents against oxidative stress (El‐Borai et al., 2013).
PET Imaging for Neurological Applications
The synthesis and development of benzamide derivatives for positron emission tomography (PET) imaging of metabotropic glutamate 1 (mGlu1) receptor in the brain have been explored. This application demonstrates the potential for benzamide derivatives in neurological research and diagnostics (Fujinaga et al., 2012).
Corrosion Inhibition
Benzothiazole derivatives, structurally related to the compound , have been evaluated for their corrosion inhibiting effects against steel in acidic solutions. Their high efficiency in protecting against corrosion positions them as valuable in the development of new corrosion inhibitors for industrial applications (Hu et al., 2016).
Mecanismo De Acción
Target of Action
It is known that similar compounds have been used for the detection of primary aromatic amines (paas), which are persistent and highly toxic organic pollutants .
Mode of Action
The compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and PAAs .
Result of Action
The compound’s action results in the quenching of fluorescence, which can be used to detect the presence of PAAs . The compound exhibits high sensitivity and selectivity for PAA detection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s fluorescence properties may be affected by factors such as temperature, pH, and the presence of other substances .
Análisis Bioquímico
Biochemical Properties
4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to interact with electron-deficient monomers, such as benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde, which can lead to fluorescence quenching due to the formation of ground-state fluorescence-quenched complexes . These interactions are primarily driven by hydrogen bonding and other non-covalent interactions, which can significantly impact the biochemical pathways in which the compound is involved.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that the compound can act as a fluorescent sensor, detecting primary aromatic amines with high sensitivity and selectivity . This ability to detect specific molecules can alter cellular responses and metabolic activities, leading to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The electron donor-acceptor systems based on the benzo[c][1,2,5]thiadiazole motif have been extensively researched for their potential use as fluorescent sensors and visible-light organophotocatalysts . These interactions can lead to significant changes in the biochemical pathways and cellular processes in which the compound is involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. The compound has been shown to exhibit high stability and fluorescence performance, making it an ideal platform for sensing applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s interactions with electron-deficient monomers and its role as a fluorescent sensor can influence metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells and tissues, impacting their function and behavior.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form ground-state fluorescence-quenched complexes with primary aromatic amines suggests that it can be selectively transported and localized within specific cellular compartments . This selective transport and distribution can impact the compound’s overall activity and function within biological systems.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound’s interactions with specific targeting signals and post-translational modifications can direct it to particular compartments or organelles within the cell
Propiedades
IUPAC Name |
4-(dimethylamino)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4OS/c1-16-8-9-17(2)22-21(16)26-24(30-22)28(15-19-7-5-6-14-25-19)23(29)18-10-12-20(13-11-18)27(3)4/h5-14H,15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRHWNGCPKZZLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2355207.png)

![dimethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2355211.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2355213.png)
![6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2355214.png)

![1-Methyl-4-[(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B2355216.png)
![N-[(2-cyanopyridin-3-yl)sulfonyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B2355219.png)
![3-(3-fluorophenyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B2355220.png)


![4-fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2355225.png)
![N-[(3,4-Dimethoxyphenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide](/img/structure/B2355227.png)
